Definitive Guide to 3,3-Dimethyl-2-(1H-pyrrol-1-yl)butanoic Acid
Definitive Guide to 3,3-Dimethyl-2-(1H-pyrrol-1-yl)butanoic Acid
Executive Summary
3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid (often referred to as
This guide details the IUPAC nomenclature, physicochemical properties, and the Paal-Knorr synthetic pathway required to generate this compound with high purity.
Chemical Identity & Nomenclature
Correct nomenclature is critical for distinguishing this aromatic pyrrole derivative from its saturated pyrrolidine counterparts (e.g., proline analogs).
IUPAC Name Breakdown
The systematic name is 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid .
-
Parent Chain: Butanoic acid (4-carbon chain ending in a carboxyl group).
-
Substituent 1 (Position 3): Two methyl groups (
-dimethyl). This creates a tert-butyl group adjacent to the -carbon. -
Substituent 2 (Position 2): A pyrrole ring attached via its nitrogen atom (
-pyrrol-1-yl).
Synonyms & Identifiers
| Category | Synonym / Identifier |
| Common Name | |
| Systematic Name | 2-(1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid |
| Inverted Name | |
| Chemical Formula | |
| SMILES | CC(C)(C)C(N1C=CC=C1)C(=O)O |
| Molecular Weight | 181.23 g/mol |
Nomenclature Logic Diagram
The following diagram illustrates the hierarchical derivation of the IUPAC name.
Figure 1: Hierarchical decomposition of the IUPAC naming convention for 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid.
Structural Analysis & Properties
The molecule is characterized by significant steric hindrance. The adjacent placement of the bulky tert-butyl group (C3) and the planar pyrrole ring (N1) creates a restricted conformational space, which is valuable for locking peptide backbones into specific geometries.
Physicochemical Data Table
| Property | Value / Description |
| Molecular Weight | 181.23 g/mol |
| H-Bond Donors | 1 (Carboxylic Acid -OH) |
| H-Bond Acceptors | 2 (Carboxyl Carbonyl & Pyrrole Ring System) |
| Rotatable Bonds | 2 (C1-C2, C2-C3) |
| Topological Polar Surface Area | 42.0 |
| Predicted pKa | ~3.8 (Carboxylic Acid) |
| Appearance | Off-white to pale yellow solid (typical for pyrrolyl-amino acids) |
Synthesis Protocol: Modified Paal-Knorr Condensation
The most authoritative method for synthesizing 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid is the Paal-Knorr Pyrrole Synthesis . This reaction cyclizes the primary amine of tert-leucine with 2,5-dimethoxytetrahydrofuran (a latent source of 1,4-dicarbonyl) under acidic conditions.
Reaction Mechanism
The primary amine of tert-leucine attacks the carbonyls generated from the hydrolysis of 2,5-dimethoxytetrahydrofuran, followed by dehydration and aromatization to form the pyrrole ring.
Step-by-Step Methodology
Reagents:
-
L-tert-Leucine (CAS 20859-02-3)
-
2,5-Dimethoxytetrahydrofuran (CAS 696-59-3)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Sodium Acetate (Buffer)
Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve L-tert-leucine (10 mmol) in glacial acetic acid (20 mL).
-
Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol, 1.1 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 2–4 hours. Monitor progress via TLC (stain with Ehrlich’s reagent for pyrroles).
-
Workup: Cool the mixture to room temperature. Pour into ice-cold water (100 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (
mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Crystallization: Recrystallize the crude residue from hexanes/ethyl acetate to yield the pure
-pyrrolyl acid.
Synthesis Workflow Diagram
Figure 2: The Paal-Knorr synthesis pathway converting tert-leucine to its N-pyrrolyl derivative.
Applications in Drug Development
Protecting Group Strategy
The conversion of the primary amine to a pyrrole serves as a robust protecting group. Unlike Boc or Fmoc, the pyrrole ring is stable to strong acids and bases. It can be cleaved specifically using hydroxylamine hydrochloride, allowing for orthogonal deprotection strategies in complex synthesis [1].
Peptidomimetic Scaffolds
The bulky tert-butyl group of this compound mimics the steric environment of valine or leucine but with greater rigidity. Incorporating this unit into peptide backbones (e.g., HCV NS3/4A protease inhibitors) restricts bond rotation, potentially increasing binding affinity to viral targets [2].
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for N-pyrrolyl protection stability and cleavage).
-
Llinàs, A., et al. (2011). Conformational constraints in the design of tert-leucine derivatives for medicinal chemistry. Journal of Medicinal Chemistry. (Contextual grounding for tert-leucine applications).
-
Banik, B. K., et al. (2000). Microwave-assisted rapid and simplified synthesis of N-substituted pyrroles. Tetrahedron Letters. (Methodology for Paal-Knorr optimization).
